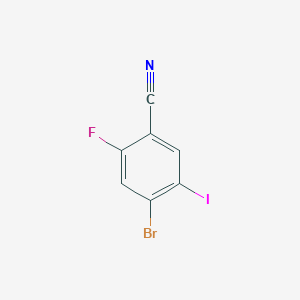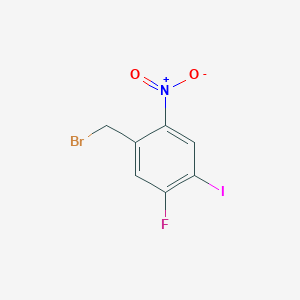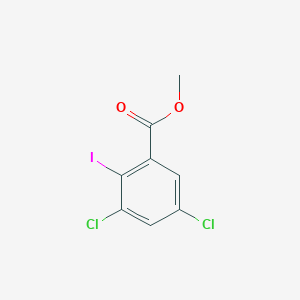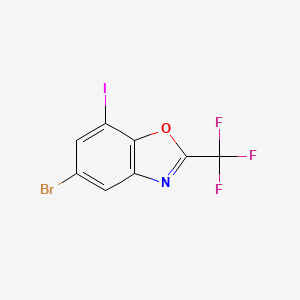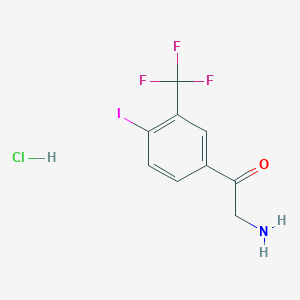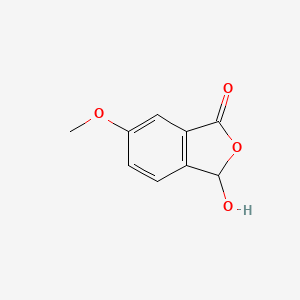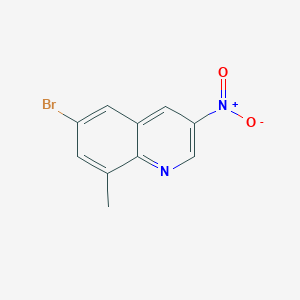
6-Bromo-8-methyl-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 8-methylquinoline followed by nitration. The reaction conditions often involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
6-Bromo-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products
Substitution: Formation of 6-substituted-8-methyl-3-nitroquinoline derivatives.
Reduction: Formation of 6-Bromo-8-methyl-3-aminoquinoline.
Oxidation: Formation of 6-Bromo-8-carboxy-3-nitroquinoline.
科学的研究の応用
6-Bromo-8-methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
6-Bromo-8-methylquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
8-Methyl-3-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
6-Bromo-3-nitroquinoline: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-8-methyl-3-nitroquinoline is unique due to the combined presence of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
6-bromo-8-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-8(11)3-7-4-9(13(14)15)5-12-10(6)7/h2-5H,1H3 |
InChIキー |
UIGWLEKHEJKVED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=CC(=CN=C12)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
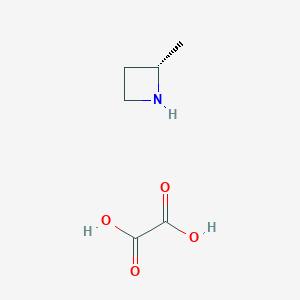
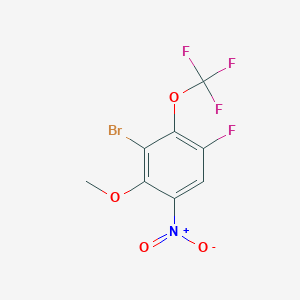


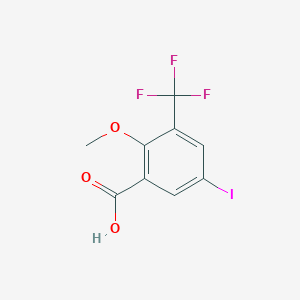
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
